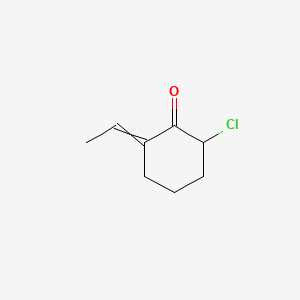
Cyclohexanone, 2-chloro-6-ethylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2-chloro-6-ethylidene- is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexanone, where the hydrogen atoms at positions 2 and 6 are replaced by a chlorine atom and an ethylidene group, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-chloro-6-ethylidene- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethylidene chloride in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate, which then undergoes elimination to yield the desired product.
Industrial Production Methods
Industrial production of Cyclohexanone, 2-chloro-6-ethylidene- typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Cyclohexanone, 2-chloro-6-ethylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxyl or amino derivatives.
科学的研究の応用
Cyclohexanone, 2-chloro-6-ethylidene- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Cyclohexanone, 2-chloro-6-ethylidene- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Cyclohexanone: The parent compound, lacking the chlorine and ethylidene substituents.
2-Chlorocyclohexanone: Similar structure but without the ethylidene group.
6-Ethylidenecyclohexanone: Similar structure but without the chlorine atom.
Uniqueness
Cyclohexanone, 2-chloro-6-ethylidene- is unique due to the presence of both chlorine and ethylidene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C8H11ClO |
|---|---|
分子量 |
158.62 g/mol |
IUPAC名 |
2-chloro-6-ethylidenecyclohexan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-2-6-4-3-5-7(9)8(6)10/h2,7H,3-5H2,1H3 |
InChIキー |
LPFCGALTGRIAKZ-UHFFFAOYSA-N |
正規SMILES |
CC=C1CCCC(C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


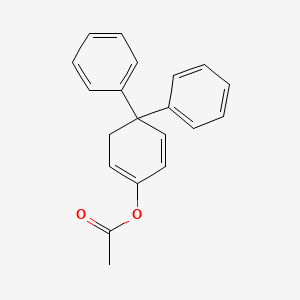
![2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13830719.png)

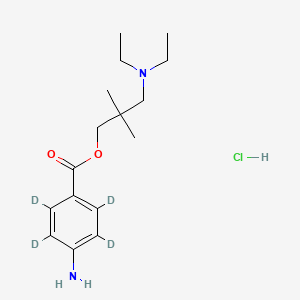
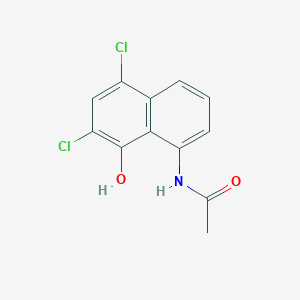


![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate](/img/structure/B13830747.png)

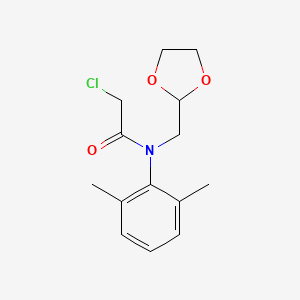
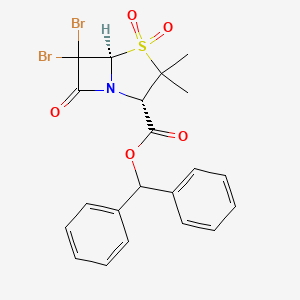
![[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13830777.png)
![7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate](/img/structure/B13830789.png)

